molecular formula C20H19N B14296870 Benzeneethanamine, N,N-diphenyl- CAS No. 115419-49-3

Benzeneethanamine, N,N-diphenyl-

Cat. No.: B14296870
CAS No.: 115419-49-3
M. Wt: 273.4 g/mol
InChI Key: WYOQUZIBSHOZGG-UHFFFAOYSA-N
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Description

Benzeneethanamine, N,N-diphenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an ethanamine group, with two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N,N-diphenyl- typically involves the reaction of benzyl chloride with diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, N,N-diphenyl- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N,N-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic reagents such as sodium amide or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzeneethanamine, N,N-diphenyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A related compound with a similar structure but lacking the diphenyl groups.

    Diphenylamine: Another related compound with two phenyl groups attached to a nitrogen atom but lacking the ethanamine group.

Uniqueness

Benzeneethanamine, N,N-diphenyl- is unique due to the presence of both the benzene ring and the diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

115419-49-3

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N-phenyl-N-(2-phenylethyl)aniline

InChI

InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

WYOQUZIBSHOZGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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